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molecular formula C11H12N2O2 B169407 ethyl 1-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate CAS No. 172648-34-9

ethyl 1-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate

Cat. No. B169407
M. Wt: 204.22 g/mol
InChI Key: VOCKAUPXLITUMG-UHFFFAOYSA-N
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Patent
US05739345

Procedure details

A solution of 994 mg of ethyl 3-t-butyldimethylsilyloxy-3-(2-chloropyridin-3-yl)-2-methylaminopropionate (prepared as described in Preparation 79) and 393 mg of 1,5-diazabicyclo[4.3.0]non-5-ene in 5 ml of dimethylformamide was stirred at 150° C. for 5 hours. At the end of this time, the reaction mixture was poured into a saturated aqueous solution of ammonium chloride, after which it was extracted with ethyl acetate. The extract was washed with an aqueous solution of sodium chloride and dried over anhydrous sodium sulfate, after which the solvent was removed by distillation under reduced pressure. The residue was purified by column chromatography through silica gel, using a gradient elution method, with mixtures of hexane and ethyl acetate in ratios ranging from 9:1 to 5:1 by volume as the eluent, to give 150 mg of the title compound having Rf=0.40 (on silica gel thin layer chromatography using a 3:1 by volume mixture of hexane and ethyl acetate as the developing solvent).
Name
ethyl 3-t-butyldimethylsilyloxy-3-(2-chloropyridin-3-yl)-2-methylaminopropionate
Quantity
994 mg
Type
reactant
Reaction Step One
Quantity
393 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Si](O[CH:9]([C:18]1[C:19](Cl)=[N:20][CH:21]=[CH:22][CH:23]=1)[CH:10]([NH:16][CH3:17])[C:11]([O:13][CH2:14][CH3:15])=[O:12])(C(C)(C)C)(C)C.N12CCCC1=NCCC2.[Cl-].[NH4+]>CN(C)C=O>[CH3:17][N:16]1[C:19]2[C:18](=[CH:23][CH:22]=[CH:21][N:20]=2)[CH:9]=[C:10]1[C:11]([O:13][CH2:14][CH3:15])=[O:12] |f:2.3|

Inputs

Step One
Name
ethyl 3-t-butyldimethylsilyloxy-3-(2-chloropyridin-3-yl)-2-methylaminopropionate
Quantity
994 mg
Type
reactant
Smiles
[Si](C)(C)(C(C)(C)C)OC(C(C(=O)OCC)NC)C=1C(=NC=CC1)Cl
Name
Quantity
393 mg
Type
reactant
Smiles
N12CCCN=C2CCC1
Name
Quantity
5 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[NH4+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
after which it was extracted with ethyl acetate
WASH
Type
WASH
Details
The extract was washed with an aqueous solution of sodium chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
after which the solvent was removed by distillation under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by column chromatography through silica gel
WASH
Type
WASH
Details
a gradient elution method

Outcomes

Product
Name
Type
product
Smiles
CN1C(=CC2=CC=CN=C12)C(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 150 mg
YIELD: CALCULATEDPERCENTYIELD 27.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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